

Physicochemical and Structural Data

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Compound of Interest

Compound Name: Abt-072

Cat. No.: B10800997

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The fundamental chemical and physical properties of **Abt-072** are summarized below. This data is critical for understanding its behavior in both in vitro and in vivo systems.

Table 1: Core Physicochemical Properties of **Abt-072**

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₇ N ₃ O ₅ S	[1] [2] [3] [6] [10] [11]
Molecular Weight	469.55 g/mol	[1] [2] [3] [11]
CAS Number	1132936-00-5	[1] [3] [6] [10]
Appearance	Off-white to yellow solid powder	[1] [6]
Computed XLogP3	3.6	[10]

Table 2: Chemical Identifiers for **Abt-072**

Identifier Type	Identifier	Source
IUPAC Name	N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxypyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide	[10]
SMILES	<chem>CS(=O)(NC1=CC=C(/C=C/C2=CC(N(C(N3)=O)C=CC3=O)=CC(C(C)(C)C)=C2OC)C=C1)=O</chem>	[1][10]
InChIKey	XMZSTQYSBYEENY-RMKNXTFCSA-N	[10]

Solubility Profile

Abt-072 is characterized by extremely low intrinsic aqueous solubility.[12] This property presents significant challenges for formulation and oral bioavailability. Consequently, various enabling technologies and formulation strategies are necessary to achieve adequate in vivo exposure.[12] The compound's solubility is significantly higher in organic solvents.

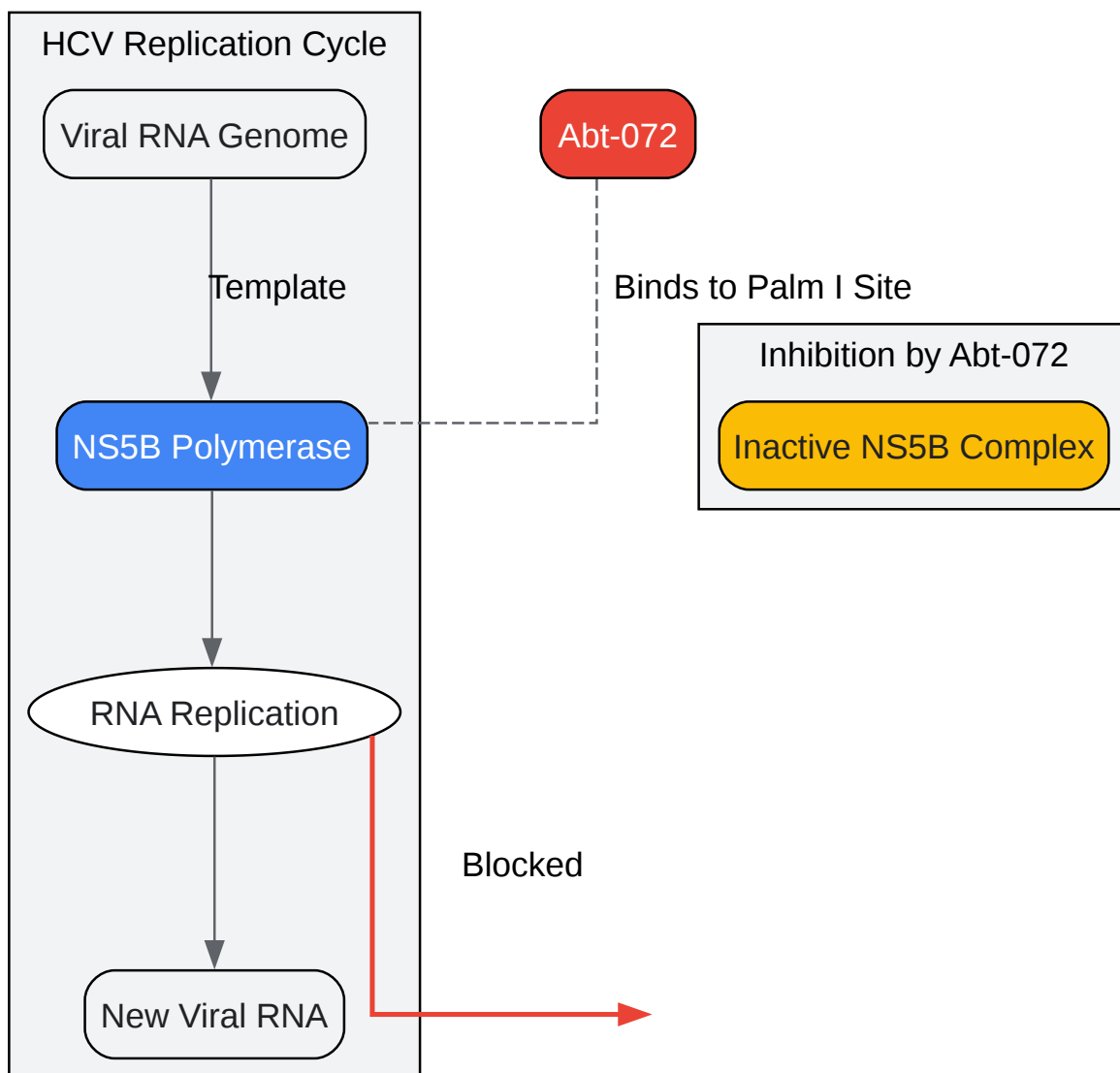
Table 3: Solubility of **Abt-072**

Solvent	Concentration	Notes	Source
DMSO	80 mg/mL (170.38 mM)	Requires sonication for dissolution.	[1][3]
Aqueous Media	Extremely low intrinsic solubility	Formulation is critical for bioavailability.	[12]

Mechanism of Action: HCV NS5B Polymerase Inhibition

Abt-072 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase. Unlike nucleoside inhibitors that compete with natural substrates for incorporation

into the growing RNA chain, **Abt-072** binds to a distinct allosteric site on the enzyme known as the "palm I site".^[9] This binding event induces a conformational change in the enzyme, rendering it catalytically inactive and thereby halting viral RNA replication.



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Caption: Mechanism of **Abt-072** inhibiting HCV replication by binding to the NS5B polymerase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the physicochemical properties of drug candidates like **Abt-072**.

Preparation of Stock Solutions

For in vitro assays, a concentrated stock solution of **Abt-072** is typically prepared in a suitable organic solvent.

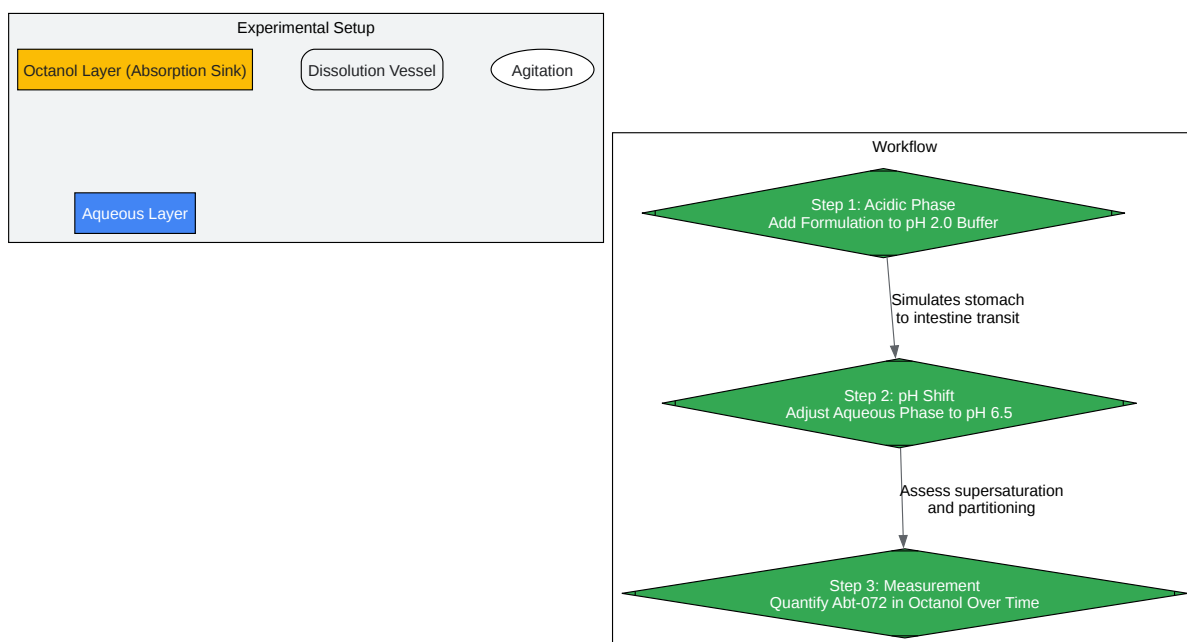
- Objective: To create a high-concentration stock solution for serial dilution.
- Protocol:
 - Weigh the required mass of **Abt-072** solid powder in a clean vial.
 - Add the calculated volume of newly opened, anhydrous DMSO to achieve the target concentration (e.g., 80 mg/mL).[\[1\]](#)
 - Facilitate dissolution by subjecting the mixture to ultrasonication until a clear solution is obtained.[\[1\]](#)
 - Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) and aliquot to prevent repeated freeze-thaw cycles.[\[1\]](#)

Dual pH, Two-Phase Dissolution Method for Formulation Assessment

Due to its low aqueous solubility, assessing the performance of different **Abt-072** formulations requires a specialized in vitro method that can simulate the physiological conditions of the gastrointestinal tract and predict in vivo bioavailability. The dual pH, two-phase dissolution-partition system was developed for this purpose.[\[12\]](#)

- Objective: To evaluate how different formulations maintain supersaturation and influence the amount of drug available for absorption by simulating the pH transition from the stomach to the small intestine.[\[12\]](#)[\[13\]](#)
- Methodology:

- Phase 1 (Acidic Condition): The **Abt-072** formulation is introduced into an aqueous dissolution medium at pH 2, simulating the stomach environment. An immiscible organic phase (e.g., octanol) is layered on top to act as a sink for the dissolved drug, mimicking absorption.[\[12\]](#)
- Phase 2 (Neutral Condition): After a set period, the pH of the aqueous medium is adjusted to 6.5 to simulate the transition into the small intestine.[\[12\]](#)
- Analysis: The system is agitated throughout the experiment. Samples are periodically taken from the octanol phase to quantify the concentration of **Abt-072** that has partitioned from the aqueous phase.
- Correlation: The concentration of **Abt-072** in the octanol phase over time, particularly after the pH shift, is correlated with in vivo exposure observed in preclinical (dog) and clinical (human) studies. This method effectively differentiates formulations based on their ability to sustain a supersaturated state and enhance bioavailability.[\[12\]](#)



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Caption: Workflow for the dual pH, two-phase dissolution method to assess **Abt-072** formulations.

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- To cite this document: BenchChem. [Physicochemical and Structural Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800997#abt-072-physicochemical-properties]

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